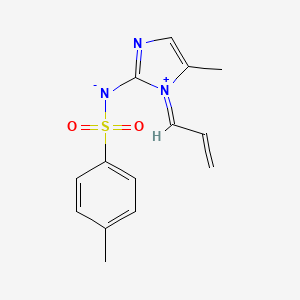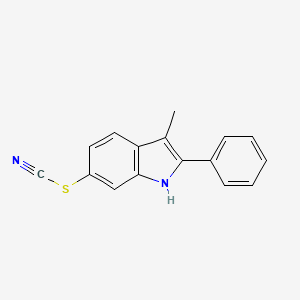
N-(4-Chlorophenyl)benzenecarboximidohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)benzenecarboximidohydrazide is a chemical compound known for its unique structure and properties It consists of a benzenecarboximidohydrazide core with a 4-chlorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)benzenecarboximidohydrazide typically involves the reaction of 4-chlorobenzohydrazide with benzenecarboxylic acid derivatives. One common method includes the condensation reaction between 4-chlorobenzohydrazide and benzenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)benzenecarboximidohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)benzenecarboximidohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)benzenecarboximidohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)hydrazinecarboxamide
- N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide
- 4-(4-Chlorophenyl)imidazole
Uniqueness
N-(4-Chlorophenyl)benzenecarboximidohydrazide is unique due to its specific structure, which imparts distinct chemical and biological propertiesIts unique combination of a benzenecarboximidohydrazide core with a 4-chlorophenyl substituent makes it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
65417-58-5 |
|---|---|
Formule moléculaire |
C13H12ClN3 |
Poids moléculaire |
245.71 g/mol |
Nom IUPAC |
N-amino-N-(4-chlorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H12ClN3/c14-11-6-8-12(9-7-11)17(16)13(15)10-4-2-1-3-5-10/h1-9,15H,16H2 |
Clé InChI |
SXGOGVSBAJJHFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=N)N(C2=CC=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonamide, 4-[[4-(4-methylphenyl)-2-thiazolyl]amino]-](/img/structure/B14474566.png)

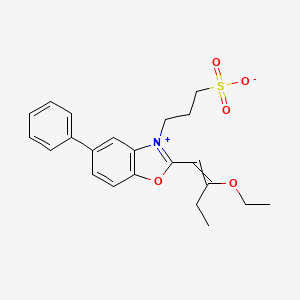
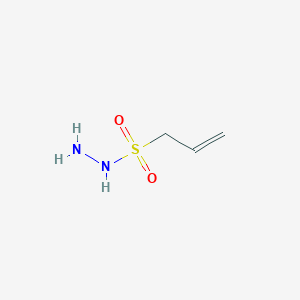
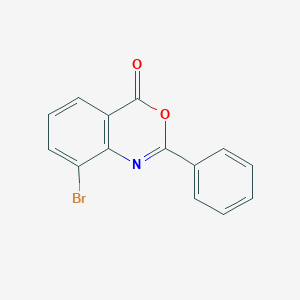

![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)

![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)
